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Compound of Interest

Compound Name: S-Methyl 3-methylbutanethioate

CAS No.: 23747-45-7

Cat. No.: B1217051

Get Quote

While esters, alcohols, and aldehydes are often recognized as the primary contributors to fruit

aromas, volatile sulfur compounds (VSCs) play a crucial, albeit often subtle, role in defining the

characteristic scent of many fruits.[1] These compounds, typically present at very low

concentrations, possess remarkably low odor thresholds, allowing them to exert a significant

influence on the overall aroma profile.[1] S-Methyl 3-methylbutanethioate, a thioester derived

from the branched-chain amino acid leucine, is a prime example of a VSC that imparts distinct

and often potent aroma notes to a range of fruits, most notably durian and pineapple. This

guide will explore the multifaceted role of this compound, from its biochemical origins to its

perception by the human olfactory system.

Physicochemical Properties of S-Methyl 3-
methylbutanethioate
A thorough understanding of the physicochemical properties of S-Methyl 3-
methylbutanethioate is fundamental for its effective analysis and sensory evaluation.
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Property Value Source

CAS Number 23747-45-7 Alfa Chemistry, NIST

Molecular Formula C6H12OS Alfa Chemistry, NIST

Molecular Weight 132.22 g/mol Alfa Chemistry, NIST

Boiling Point 158.1 °C at 760 mmHg Alfa Chemistry

Flash Point 44 °C Alfa Chemistry

Density 0.95 g/cm³ Alfa Chemistry

Odor Description
Cheesy, Rancid, Sweaty,

Sweet
The Good Scents Company

Biosynthesis of S-Methyl 3-methylbutanethioate in
Fruits
The formation of S-Methyl 3-methylbutanethioate in fruits is intrinsically linked to the

catabolism of branched-chain amino acids, particularly leucine. While the complete enzymatic

pathway has not been fully elucidated for every fruit, a general scheme can be proposed based

on current research into branched-chain ester and thioester biosynthesis.[2][3]

The biosynthesis is a multi-step process that begins with the de novo synthesis of branched-

chain amino acids.[4] The key steps are:

Transamination: Leucine undergoes transamination to α-ketoisocaproate, catalyzed by a

branched-chain amino acid aminotransferase (BCAT).[5]

Decarboxylation and Acyl-CoA Formation: α-ketoisocaproate is then oxidatively

decarboxylated to form isovaleryl-CoA.[2]

Thioesterification: The final step involves the transfer of the isovaleryl group from Coenzyme

A to methanethiol, forming S-Methyl 3-methylbutanethioate. The specific enzyme

catalyzing this thioesterification in fruits is an area of ongoing research, but it is likely a type

of acyltransferase with specificity for both isovaleryl-CoA and methanethiol.[1][6]
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Caption: Proposed biosynthetic pathway of S-Methyl 3-methylbutanethioate from leucine.

Analytical Methodologies for the Determination of S-
Methyl 3-methylbutanethioate
The volatile nature and low concentration of S-Methyl 3-methylbutanethioate in a complex

fruit matrix necessitate sensitive and selective analytical techniques for its accurate

identification and quantification.

Extraction: Headspace Solid-Phase Microextraction (HS-
SPME)
HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and

semi-volatile compounds from food matrices.[7][8]

Experimental Protocol: HS-SPME

Sample Preparation: Homogenize a known quantity of fresh fruit pulp. Transfer an aliquot

(e.g., 5 g) into a 20 mL headspace vial. Add a saturated NaCl solution to enhance the

release of volatiles.

Internal Standard: Add a known amount of an appropriate internal standard (e.g., 2-octanol)

for quantification.

Incubation: Equilibrate the vial at a controlled temperature (e.g., 40°C) for a specific time

(e.g., 15 min) with agitation to facilitate the partitioning of volatiles into the headspace.

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 min) to adsorb the volatile

compounds.

Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas

chromatograph for thermal desorption of the analytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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